3-(1-methyl-1H-tetrazol-5-yl)aniline
Overview
Description
3-(1-methyl-1H-tetrazol-5-yl)aniline is a compound of interest due to its structural components and potential applications in various fields such as materials science and pharmaceuticals. The presence of the tetrazole and aniline groups within its structure suggests unique chemical and physical properties, making it a subject of scientific research.
Synthesis Analysis
The synthesis of related tetrazole compounds typically involves the cyclization of nitriles or the reaction of azides with nitriles. For compounds similar to 3-(1-methyl-1H-tetrazol-5-yl)aniline, methodologies might include nucleophilic substitution reactions followed by reduction processes to introduce the aniline function. While specific synthesis routes for this compound were not identified, the general approach to synthesizing tetrazole derivatives offers a foundation for its production (Yang Shijing, 2013).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been characterized using spectroscopic techniques and crystallography. These methods provide insights into the arrangement of atoms and the electronic environment within the molecule, which are crucial for understanding its reactivity and properties. Studies on similar compounds have utilized X-ray diffraction and DFT calculations to elucidate their structure (Qing-mei Wu et al., 2021).
Scientific Research Applications
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Chemical Synthesis
- Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
- The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
- The 1,5-disubstituted tetrazole moieties (1,5-DST) has been widely and successfully used in medicinal chemistry and drug design .
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Medicinal Chemistry
- Tetrazole and its derivatives have been found to have anti-inflammatory, antiviral (i.e., HIV), antibiotic, antiulcer, anxiety, and anti-tubercular properties .
- These properties are due to their bioisosterism to carboxylic acid and amide moieties, and lipophilicity which is potentially more beneficial when cell membrane penetration is desired .
- They also have metabolic stability and other beneficial physicochemical properties .
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Antifungal Activities
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Energetic Materials Design
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Energetic Materials Synthesis
- Tetrazole and triazole moieties have been combined to synthesize and characterize 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole and its nitrogen-rich ionic derivatives .
- This synthesis modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .
- The performance parameters of these compounds can be tuned and improved by using several nitrogen-rich bases to obtain the respective ionic derivatives .
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Oligonucleotide Synthesis
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Photography and Photo Imaging
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Agriculture
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Molecular Docking
- Tetrazoles and its derivatives play a very important role in molecular docking . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
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Explosives
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word is “Warning” and the hazard statement is H302 . It is recommended to handle the compound with appropriate safety measures.
Relevant Papers For more detailed information, it is recommended to refer to peer-reviewed papers related to 3-(1-methyl-1H-tetrazol-5-yl)aniline .
properties
IUPAC Name |
3-(1-methyltetrazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBAMBIEAFCKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560576 | |
Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-tetrazol-5-yl)aniline | |
CAS RN |
101258-12-2 | |
Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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